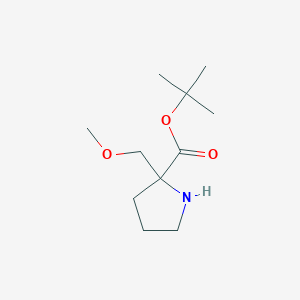
Tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate is a research compound. It has a molecular weight of 215.29 and is usually available in liquid form .
Molecular Structure Analysis
The molecular formula of Tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate is C11H21NO3 . The InChI code is 1S/C11H21NO3/c1-10(2,3)15-9(13)11(8-14-4)6-5-7-12-11/h12H,5-8H2,1-4H3 .Physical And Chemical Properties Analysis
Tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate is a liquid at room temperature . It has a molecular weight of 215.29 . The compound is stored at -20°C .Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Environmental Impact
Synthesis of N-heterocycles : Tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate is valuable in the synthesis of N-heterocycles, such as piperidines, pyrrolidines, and azetidines, which are key structural motifs in natural products and therapeutics. The compound's utility in asymmetric synthesis via sulfinimines highlights its importance in producing enantiomerically pure compounds (Philip et al., 2020).
Environmental Persistence and Degradation : Research on synthetic phenolic antioxidants (SPAs), including compounds related to tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate, discusses their widespread use and environmental persistence. Studies have found SPAs in various environmental matrices, indicating the need for further research on their degradation, environmental fate, and potential toxicity (Liu & Mabury, 2020).
Biodegradation and Environmental Fate
- Biodegradation of Ethyl Tert-butyl Ether (ETBE) : Research on the biodegradation and fate of ETBE, a related compound, in soil and groundwater provides insights into the microbial degradation pathways of tert-butyl ethers. These findings are crucial for understanding the environmental impact and degradation mechanisms of similar compounds (Thornton et al., 2020).
Chemical Recycling and Environmental Applications
- Chemical Recycling of Polymers : The application of tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate in the chemical recycling of poly(ethylene terephthalate) (PET) demonstrates its potential role in sustainable chemistry. This process emphasizes the need for innovative methods to repurpose and recycle polymers, thereby reducing environmental impact (Karayannidis & Achilias, 2007).
Corrosion Inhibition
- Corrosion Inhibition : While the direct application of tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate in corrosion inhibition has not been explicitly documented, research on related compounds, such as quinoline derivatives, indicates the potential utility of nitrogenous heterocycles in protecting metals against corrosion. This area of study suggests possible applications for tert-butyl derivatives in developing new corrosion inhibitors (Verma et al., 2020).
Safety and Hazards
The compound is classified as a potential hazard. It has been assigned the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .
Eigenschaften
IUPAC Name |
tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)11(8-14-4)6-5-7-12-11/h12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLWNKBKAOWIOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCCN1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

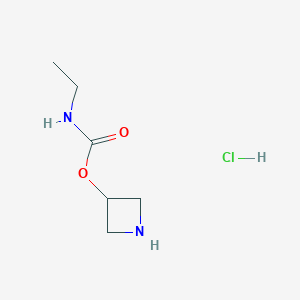

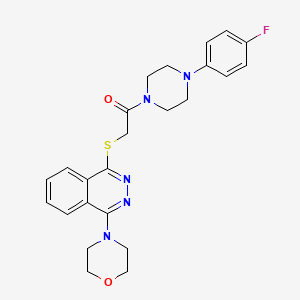
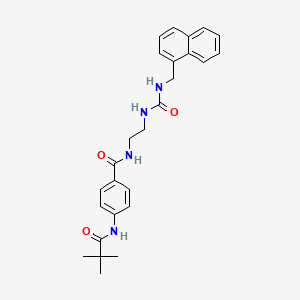
![{2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2725136.png)
![N-(2-methoxyphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2725137.png)
![4-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylaniline](/img/structure/B2725138.png)

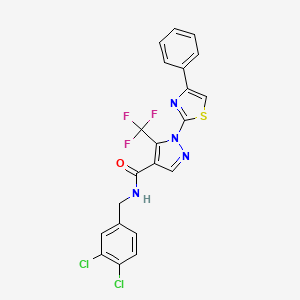
![5-(3-fluorobenzyl)-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2725143.png)
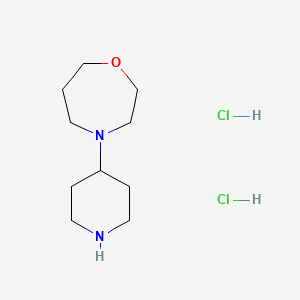

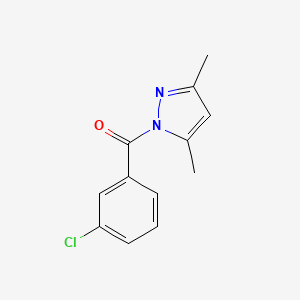
![5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B2725153.png)